methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate
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Overview
Description
Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate: is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Medicine: Due to its biological activities, this compound is studied for its potential use in treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of dyes, perfumes, and other industrial products due to its aromatic properties .
Mechanism of Action
The mechanism of action of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid: This compound is structurally similar but lacks the methoxy group at the 7-position.
7-Hydroxy-4-methylcoumarin: This compound is a precursor in the synthesis of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the coumarin ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8-11(17-2)5-4-10-9(6-12(15)18-3)7-13(16)19-14(8)10/h4-5,7H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJELXXMKNMVWQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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